molecular formula C11H10FN B13710218 2-(4-Fluoro-3-methylphenyl)pyrrole

2-(4-Fluoro-3-methylphenyl)pyrrole

Cat. No.: B13710218
M. Wt: 175.20 g/mol
InChI Key: ZCBICTPYLZADFG-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-methylphenyl)pyrrole is a fluorinated pyrrole derivative. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-methylphenyl)pyrrole can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . Another method involves the direct fluorination of pyrrole rings using electrophilic fluorinating agents such as xenon difluoride .

Industrial Production Methods

Industrial production of fluorinated pyrroles often involves scalable and efficient synthetic routes. The Suzuki–Miyaura coupling reaction is favored due to its mild reaction conditions and high functional group tolerance. Additionally, the use of electrophilic fluorination methods allows for the selective introduction of fluorine atoms into the pyrrole ring .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-methylphenyl)pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while substitution reactions can produce various substituted pyrrole derivatives .

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methylphenyl)pyrrole involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of HCV NS5B polymerase, the compound interferes with the replication of the hepatitis C virus by binding to the polymerase enzyme and inhibiting its activity .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyrrole: Another fluorinated pyrrole with similar chemical properties.

    3-Fluoropyrrole: Differing in the position of the fluorine atom, leading to variations in reactivity and biological activity.

    4-Fluoro-3-methylphenylpyrrole: A structural isomer with different substitution patterns.

Uniqueness

2-(4-Fluoro-3-methylphenyl)pyrrole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a fluorine atom and a methyl group on the phenyl ring can enhance its lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H10FN

Molecular Weight

175.20 g/mol

IUPAC Name

2-(4-fluoro-3-methylphenyl)-1H-pyrrole

InChI

InChI=1S/C11H10FN/c1-8-7-9(4-5-10(8)12)11-3-2-6-13-11/h2-7,13H,1H3

InChI Key

ZCBICTPYLZADFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CN2)F

Origin of Product

United States

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